Cas no 2230804-03-0 (6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride)

6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride is a chemically stable, high-purity compound primarily utilized in pharmaceutical research and organic synthesis. Its key advantages include a well-defined molecular structure, enhanced solubility due to the dihydrochloride salt form, and suitability as a versatile intermediate in the development of bioactive molecules. The methoxyoxan moiety contributes to its stability under various reaction conditions, while the pyridin-3-amine group offers functional versatility for further derivatization. This compound is particularly valuable in medicinal chemistry for the design of novel therapeutic agents, owing to its reliable reactivity and compatibility with diverse synthetic pathways. Strict quality control ensures batch-to-batch consistency for research applications.
6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride structure
2230804-03-0 structure
Product name:6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
CAS No:2230804-03-0
MF:C11H17ClN2O2
MW:244.717881917953
CID:5453879
PubChem ID:137965654

6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, 6-(tetrahydro-4-methoxy-2H-pyran-4-yl)-, hydrochloride (1:2)
    • 6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
    • Inchi: 1S/C11H16N2O2.ClH/c1-14-11(4-6-15-7-5-11)10-3-2-9(12)8-13-10;/h2-3,8H,4-7,12H2,1H3;1H
    • InChI Key: XMGJXAYAUKGFRE-UHFFFAOYSA-N
    • SMILES: O(C1(C2N=CC(N)=CC=2)CCOCC1)C.Cl

6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1722238-5.0g
6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
2230804-03-0 90%
5.0g
$5807.0 2023-07-10
Enamine
EN300-1722238-0.05g
6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
2230804-03-0 90%
0.05g
$532.0 2023-09-20
Enamine
EN300-1722238-10g
6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
2230804-03-0 90%
10g
$8611.0 2023-09-20
1PlusChem
1P01FKL6-50mg
6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
2230804-03-0 90%
50mg
$720.00 2023-12-18
A2B Chem LLC
AY05338-100mg
6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
2230804-03-0 90%
100mg
$767.00 2024-04-20
A2B Chem LLC
AY05338-500mg
6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
2230804-03-0 90%
500mg
$1680.00 2024-04-20
1PlusChem
1P01FKL6-2.5g
6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
2230804-03-0 90%
2.5g
$4914.00 2023-12-18
1PlusChem
1P01FKL6-250mg
6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
2230804-03-0 90%
250mg
$1287.00 2023-12-18
Enamine
EN300-1722238-2.5g
6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
2230804-03-0 90%
2.5g
$3925.0 2023-09-20
Enamine
EN300-1722238-1g
6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride
2230804-03-0 90%
1g
$2002.0 2023-09-20

Additional information on 6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride

Introduction to 6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride (CAS No: 2230804-03-0)

6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 2230804-03-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of this molecule incorporates a pyridin-3-amine moiety linked to a 4-methoxyoxan-4-yl group, forming a unique scaffold that has garnered interest in medicinal chemistry research.

The pyridin-3-amine segment is a well-documented pharmacophore in drug design, contributing to interactions with various biological targets, including enzymes and receptors. Its presence in this compound suggests potential roles in modulating metabolic pathways or inhibiting specific enzymatic activities. On the other hand, the 4-methoxyoxan-4-yl group introduces an oxygenated heterocyclic ring, which is commonly found in bioactive molecules. This structural feature may enhance solubility, improve metabolic stability, or influence binding affinity to biological targets.

In recent years, there has been growing interest in developing novel small molecules for therapeutic purposes. 6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride has emerged as a compound of considerable interest due to its structural features and potential biological relevance. Researchers have been exploring its pharmacological properties, particularly in the context of targeting diseases associated with aberrant cellular signaling or metabolic dysregulation.

One of the most compelling aspects of this compound is its potential application in oncology research. Pyridine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer progression. The specific arrangement of atoms in 6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride may enable it to interact with such targets with high selectivity and potency. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain kinases, making it a valuable candidate for further investigation as an anti-cancer agent.

Beyond oncology, this molecule has also attracted attention for its potential role in addressing neurological disorders. The pyridine ring is frequently found in drugs targeting neurological conditions due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. The presence of the 4-methoxyoxan-4-yl group may further enhance its pharmacokinetic properties, facilitating better penetration into the brain and prolonged activity.

The dihydrochloride salt form of this compound (6-(4-methoxyoxan-4-yl)pyridin-3-amine dihydrochloride) is particularly noteworthy as it improves stability and solubility, which are critical factors for pharmaceutical development. The salt form ensures better dissolution rates in aqueous solutions, making it more suitable for formulation into oral or injectable medications. This enhanced solubility can also improve bioavailability, a crucial parameter for drug efficacy.

Recent advancements in computational chemistry and molecular modeling have accelerated the process of identifying promising drug candidates like 6-(4-methoxyoxan-4-ylyl)pyridin -3 -amine dihydrochloride. These techniques allow researchers to predict binding affinities and interactions with biological targets with remarkable accuracy. By leveraging these computational tools, scientists have been able to optimize the structure of this compound for improved potency and reduced side effects.

In addition to its potential therapeutic applications, this compound has also been explored for its role in chemical biology research. Its unique structure provides a platform for studying enzyme mechanisms and understanding how small molecules interact with biological systems. Such studies are essential for developing new drugs and improving existing therapies.

The synthesis of 6-(4-methoxyoxan - 4 - yl) pyridin - 3 - amine dihydrochloride represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and precise control over reaction conditions to ensure high yield and purity. The ability to synthesize complex molecules like this one underscores the advancements in synthetic methodologies and highlights the importance of skilled chemists in drug discovery.

As research continues to unfold, the therapeutic potential of 6-( 4 - methoxy oxan - 4 - yl ) pyridin - 3 - amine dihydrochloride is expected to expand further. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating laboratory findings into clinical applications. The journey from a novel compound like this one to an approved medication involves rigorous testing, regulatory approvals, and ultimately, patient benefit.

In conclusion,6-( 4 - meth oxy ox an - 4 - yl ) py ridin - 3 - am ine di hydroch lor ide ( CAS No: 2230804 - 03 - 0 ) stands out as a promising entity in pharmaceutical research due to its unique structure and potential biological activities. Its exploration across various therapeutic areas underscores the importance of innovative compounds in addressing unmet medical needs. As science progresses,this molecule will continue to be a subject of intense study, offering insights into disease mechanisms and paving the way for new treatments.

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